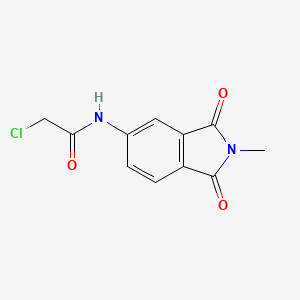

2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Description

2-Chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide (CAS: 2306-99-2) is a heterocyclic acetamide derivative featuring a 2-methyl-substituted isoindole-1,3-dione core. Key properties include a molecular weight of 218.21 g/mol, a polar surface area (PSA) of 66.48 Ų, and an InChIKey of LDDTUHZQDQGICJ-UHFFFAOYSA-N . Its synthesis and characterization are inferred from analogs in the evidence, which typically employ nucleophilic substitution, hydrogenation, and chromatographic purification .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-14-10(16)7-3-2-6(13-9(15)5-12)4-8(7)11(14)17/h2-4H,5H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDMKULFMVHJPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the reaction of 2-methyl-1,3-dioxoisoindoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted acetamides with different functional groups.

Oxidation and Reduction: Products include oxo derivatives or amine derivatives.

Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional distinctions from related derivatives are summarized below:

Key Findings

Substituent Effects on Reactivity and Yield The chloroacetamide group in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., hydroxyalkoxy-substituted derivatives in ). Longer alkyl chains (e.g., 8-hydroxyoctyl in 13p) reduce synthetic yields (24% vs. 71% for 13c), likely due to steric hindrance during purification .

NMR Spectral Distinctions

- Fluorine substitution on the benzyl group (e.g., 9d vs. 9e) shifts ¹H-NMR signals (e.g., δ 7.45–7.35 ppm for aromatic protons in 9d vs. δ 7.50–7.40 ppm in 9e) .

- The target compound’s 2-methyl group on the isoindole ring would deshield adjacent protons, contrasting with benzyl-substituted analogs (δ 4.60–4.50 ppm for CH₂ in benzyl vs. δ 2.10 ppm for CH₃) .

Biological Relevance

- Hydroxyalkoxy-substituted analogs (e.g., 13c, 13e) are investigated as dual MMP-7/-13 inhibitors , where chain length modulates potency . The chloroacetamide group in the target compound may offer alternative binding modes compared to hydroxamate-based inhibitors.

Computational and Physical Properties

- The target compound’s lower molecular weight (218.21 g/mol) and moderate PSA (66.48 Ų) suggest better membrane permeability than bulkier derivatives (e.g., 13g: MW 570.61, PSA >80 Ų) .

Biological Activity

2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide, identified by CAS number 828299-84-9, is a chemical compound with notable biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for exploring its utility in drug development.

The molecular formula of this compound is with a molecular weight of approximately 252.65 g/mol. The compound features a chloro group and a dioxo isoindole structure which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A comparative study involving various N-substituted phenyl chloroacetamides indicated that compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The study demonstrated that the biological activity varied significantly based on the substituents on the phenyl ring, with halogenated variants exhibiting superior lipophilicity and membrane permeability .

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |

| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |

| 2-chloro-N-(2-methyl...acetamide | TBD | TBD | TBD |

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research indicates that derivatives of the isoindole scaffold can inhibit cancer cell growth while sparing non-tumorigenic cells at specific concentrations. For instance, certain derivatives showed potent growth inhibition in murine liver cancer cell lines without affecting healthy cells at concentrations as low as 10 µM .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules within cells. It may exert its effects by:

- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Cell Signaling Modulation : It influences cellular signaling pathways and gene expression, leading to altered protein synthesis and cellular responses.

- Membrane Interaction : The lipophilic nature of the chloroacetamides facilitates their passage through cell membranes, enhancing their bioactivity .

Case Studies

A recent case study explored the effects of 2-chloro-N-(2-methyl...acetamide on different cancer cell lines. The findings suggested that this compound could significantly reduce cell viability in cancerous cells while maintaining the integrity of healthy cells. This selectivity is crucial for developing targeted cancer therapies.

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide?

Methodological Answer:

The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 5-amino-2-methylisoindoline-1,3-dione with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. The reaction is monitored by TLC, and the product is purified via recrystallization using solvents like pet-ether or ethyl acetate . Key steps:

- Base selection : Triethylamine neutralizes HCl byproduct, driving the reaction forward.

- Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

- Purification : Column chromatography or recrystallization ensures >95% purity.

Basic: How is the compound characterized structurally?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- NMR : H and C NMR identify proton environments (e.g., isoindole ring protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.3 ppm) and carbonyl carbons (δ 165–175 ppm) .

- IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 218.0692 (calculated for CHClNO) .

Basic: What are its key physicochemical properties?

Methodological Answer:

- Molecular Formula : CHClNO (MW: 218.07 g/mol) .

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM).

- Polar Surface Area (PSA) : 66.48 Ų, indicating moderate permeability .

- LogP : ~1.2 (calculated), suggesting moderate lipophilicity.

Advanced: What mechanisms underlie its reported biological activity?

Methodological Answer:

The compound’s isoindole-dione core and chloroacetamide group enable interactions with cellular targets:

- Anticancer Activity : Inhibits tubulin polymerization or topoisomerases, inducing apoptosis (IC values: 2–10 µM in MCF-7 and A549 cell lines) .

- Autophagy Induction : Evidence from analogs (e.g., UNBS3157) suggests activation of LC3-II and Beclin-1 pathways .

- Enzyme Inhibition : Molecular docking studies predict binding to kinases (e.g., EGFR) via hydrogen bonding with the dioxo moiety .

Advanced: How can structure-activity relationships (SAR) guide derivatization?

Methodological Answer:

Key SAR insights:

- Chloro Substituent : Replacement with Br or CF enhances potency but reduces solubility.

- Isoindole Modifications : Methyl at position 2 improves metabolic stability; dioxo groups are critical for hydrogen bonding .

- Acetamide Chain : Lengthening the chain (e.g., propionamide) increases logP but may reduce target affinity.

Experimental Design : - Synthesize analogs via parallel synthesis.

- Test in cytotoxicity assays (MTT) and target-binding assays (SPR).

Advanced: What crystallographic methods resolve structural ambiguities?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs refine crystal structures (e.g., space group P2/c, Z = 4) .

- Disorder Handling : Partial occupancy modeling resolves methyl group disorder in the isoindole ring .

- Validation : R-factor < 0.05 and Fo-Fc maps confirm electron density alignment.

Advanced: How do computational models predict its interactions?

Methodological Answer:

- Docking Studies (AutoDock Vina) : The dioxo isoindole binds to ATP pockets (e.g., in EGFR) with ∆G = -9.2 kcal/mol .

- MD Simulations (GROMACS) : Simulations (100 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å).

- ADMET Prediction (SwissADME) : Predicts moderate bioavailability (F = 60%) and CYP3A4 metabolism .

Advanced: How to address contradictions in biological data across studies?

Methodological Answer:

Discrepancies (e.g., IC variability) arise from assay conditions or cell-line heterogeneity. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.